
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of the Benzoxazinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the compound with sulfamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohols or amines.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Agriculture: The compound could be used as a pesticide or herbicide due to its potential bioactivity.
Materials Science: It may serve as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-phenylacetamide
- 2-(3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
The presence of the sulfamoyl group and the specific substitution pattern on the benzoxazinone core may confer unique biological activities and properties to 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-10-1-6-14-13(7-10)20(16(22)9-25-14)8-15(21)19-11-2-4-12(5-3-11)26(18,23)24/h1-7H,8-9H2,(H,19,21)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAQATONRXEMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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